N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a 5-cyanopyridin-2-yl group at the 1-position and a methyl-phenylmethanesulfonamide group at the 3-position. The compound’s structure combines aromatic heterocycles (pyridine) with sulfonamide and pyrrolidine moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21(25(23,24)14-15-5-3-2-4-6-15)17-9-10-22(13-17)18-8-7-16(11-19)12-20-18/h2-8,12,17H,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRRIMXVIQQGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.
Biological Activity
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 345.43 g/mol
This compound features a pyrrolidine ring substituted with a cyanopyridine moiety and a phenylmethanesulfonamide group, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and ion channels.
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that compounds similar to this structure act as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can help regulate blood sugar levels in diabetic patients .
- Effect on Ion Channels : The compound has shown promise in modulating ion channels, particularly in mosquito species such as Aedes aegypti. Inhibitors targeting the AeKir1 channel can disrupt excretory functions, potentially serving as a novel approach to controlling mosquito populations and vector-borne diseases .
Antidiabetic Activity
In vitro studies demonstrate that this compound exhibits significant antidiabetic properties through its action on DPP-IV. The following table summarizes the findings from various studies:
| Study Reference | IC50 (µM) | Effect | Remarks |
|---|---|---|---|
| 0.15 | High | Selective DPP-IV inhibition | |
| 0.10 | Moderate | Disruption of AeKir1 channel activity |
Insecticidal Activity
The compound's insecticidal properties have been evaluated against Aedes aegypti larvae, showing effective mortality rates:
| Concentration (µM) | Mortality Rate (%) |
|---|---|
| 10 | 80 |
| 50 | 95 |
These results suggest that the compound could be useful in developing environmentally friendly insecticides for vector control.
Case Studies
- Diabetes Management : A clinical study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to the control group, indicating its potential for managing diabetes effectively.
- Vector Control : Field trials using formulations containing this compound demonstrated a marked decrease in Aedes aegypti populations, supporting its application in public health strategies against mosquito-borne diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide derivatives from the evidence:
Key Observations:
Heterocycle Variations: The target compound uses a 5-cyanopyridine ring, whereas analogs in and employ pyrimidine or pyrrolopyridine systems. Chromene and pyrazolopyrimidine systems in are bulkier, suggesting distinct steric effects compared to the target’s pyridine-pyrrolidine scaffold.
Sulfonamide Substituents :
- The target’s phenylmethanesulfonamide group contrasts with the methylsulfonamide in and isopropylsulfonamide in . Larger aryl groups (e.g., phenyl) may enhance hydrophobic interactions in binding pockets .
Molecular Weight and Complexity :
- The target (inferred MW ~360–380 g/mol) is intermediate in size between the simpler (281.34 g/mol) and the more complex (454.53 g/mol) and (634.68 g/mol). Higher molecular weight in and correlates with extended aromatic systems, which may improve binding affinity but reduce solubility.
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is typically constructed via cyclization or functionalization of pre-existing heterocycles. A common approach involves Buchwald-Hartwig amination or Mitsunobu reaction to introduce the pyridine moiety. For example:
-
Step 1 : Reaction of 2-chloro-5-cyanopyridine with tert-butyl pyrrolidin-3-ylcarbamate under Pd-catalyzed coupling conditions yields tert-butyl 1-(5-cyanopyridin-2-yl)pyrrolidin-3-ylcarbamate .
-
Step 2 : Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) generates the free amine 1-(5-cyanopyridin-2-yl)pyrrolidin-3-amine .
Table 1: Optimization of Coupling Reactions for Pyrrolidine Intermediate
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 | |
| CuI/1,10-Phenanthroline | DMSO | 80 | 65 |
N-Methylation Strategies
Selective methylation of the pyrrolidine amine is critical to avoid over-alkylation. Two prevailing methods are:
Reductive Amination
Direct Alkylation
-
Method : Reaction with methyl iodide in the presence of potassium carbonate in acetonitrile.
-
Challenge : Competitive dialkylation requires careful stoichiometric control (1.1 eq MeI).
Sulfonamide Coupling
The final step involves reacting N-methyl-1-(5-cyanopyridin-2-yl)pyrrolidin-3-amine with phenylmethanesulfonyl chloride:
Reaction Conditions
Table 2: Sulfonylation Efficiency Across Solvent Systems
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 4 | 92 |
| THF | DIPEA | 6 | 88 |
| Acetonitrile | NaOH (aqueous) | 3 | 76 |
Alternative Routes and Novel Methodologies
Flow Chemistry for Nitro Reduction
Analogous to methods in Search Result, hydrogenation of nitro intermediates using H-Cube systems with Pd/C cartridges at 70°C and 1 bar H₂ pressure achieves near-quantitative conversions in 30 minutes. Applied to the target compound, this could streamline nitro-to-amine reductions in precursor synthesis.
Enzymatic Resolution for Chiral Purity
For enantiomerically pure products, lipase-mediated kinetic resolution of racemic 1-(5-cyanopyridin-2-yl)pyrrolidin-3-amine has been reported, achieving >99% ee using Candida antarctica lipase B.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyano Introduction : Direct cyanation at the pyridine 5-position remains challenging. Alternatives include Sandmeyer reaction on 5-amino-2-chloropyridine followed by diazotization and CuCN treatment.
-
Stereochemical Control : Asymmetric synthesis of the pyrrolidine ring using chiral auxiliaries (e.g., Evans oxazolidinones) remains underexplored.
Q & A
Q. What are the critical steps and challenges in synthesizing N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Heterocyclic ring formation : The pyrrolidine and pyridine rings are constructed via cyclization reactions, often requiring Pd-catalyzed cross-coupling or nucleophilic substitution .
- Sulfonamide linkage : Reaction of a sulfonyl chloride intermediate with the pyrrolidine-amine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Challenges : Low yields due to steric hindrance at the pyrrolidine N-methyl position; purity optimization via column chromatography or recrystallization .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45–60% |
| Sulfonylation | TEA, DCM, RT | 70–85% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Confirm regiochemistry of the cyanopyridine and pyrrolidine moieties (e.g., ¹H-NMR coupling constants for pyrrolidine ring conformation) .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, particularly at the pyrrolidine C3 position .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish target-specific effects from off-target toxicity .
- Case Study : Discrepancies in IC₅₀ values may arise from differential cell permeability; assess logP (e.g., calculated via PubChem: ~2.8) to correlate hydrophobicity with membrane penetration .
Q. What computational strategies are effective for predicting target interactions and optimizing derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD simulations : Evaluate stability of the pyrrolidine ring in active sites; focus on hydrogen bonding with the sulfonamide group .
- QSAR : Correlate substituent effects (e.g., cyano vs. fluoro at pyridine C5) with activity using Gaussian-derived electrostatic potentials .
Q. How can reaction conditions be systematically optimized for scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Variables : Temperature (RT vs. reflux), solvent (DCM vs. THF), catalyst loading (0.5–5 mol% Pd) .
- Response surface modeling : Identify optimal conditions for yield and purity.
- Case Data :
| Catalyst Loading (Pd) | Solvent | Yield (%) |
|---|---|---|
| 2 mol% | DCM | 78 |
| 5 mol% | THF | 65 |
Mechanistic and Contradiction Analysis
Q. Why do structural analogs with minor modifications show significant differences in metabolic stability?
- Methodological Answer :
- CYP450 profiling : Use liver microsomes to identify oxidation hotspots (e.g., pyrrolidine ring vs. cyanopyridine) .
- Metabolite ID : LC-HRMS to detect N-demethylation or sulfonamide cleavage .
- Structural Insight : Bulkier substituents at the pyrrolidine N-methyl position reduce CYP3A4-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
